molecular formula C20H15ClF3NO3 B5112918 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide

Cat. No. B5112918
M. Wt: 409.8 g/mol
InChI Key: IVFBIOBHGGXXQS-UHFFFAOYSA-N
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Description

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide, commonly known as CTAP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CTAP belongs to the class of furamide compounds and has been widely studied for its mechanism of action and biochemical effects.

Mechanism of Action

CTAP acts as a competitive antagonist for the mu-opioid receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in the inhibition of the effects of opioids, such as pain relief and euphoria. CTAP has also been shown to have inverse agonist activity, which means that it can inhibit the constitutive activity of the mu-opioid receptor even in the absence of an agonist.
Biochemical and Physiological Effects
CTAP has been shown to have various biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioid drugs, such as morphine, in animal models. CTAP has also been shown to reduce the rewarding effects of opioids, which could have implications for the treatment of addiction. In addition, CTAP has been shown to have anxiogenic effects, which means that it can induce anxiety in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CTAP in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the specific effects of opioids on this receptor without interference from other receptors. CTAP is also relatively easy to synthesize and has a long shelf life. However, one limitation of using CTAP is that it may not accurately reflect the effects of opioids in humans, as animal models may not fully replicate human physiology.

Future Directions

There are several future directions for the study of CTAP. One area of research is the development of more selective and potent antagonists for the mu-opioid receptor. This could lead to the development of new treatments for pain and addiction. Another area of research is the study of the role of the mu-opioid receptor in various diseases, such as cancer and depression. CTAP could be used to further understand the mechanisms involved in these diseases and to develop new treatments. Finally, the use of CTAP in combination with other compounds could lead to the discovery of new drug targets and treatments for various conditions.
Conclusion
In conclusion, CTAP is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CTAP has been widely studied for its mechanism of action and biochemical effects and has been used as a selective antagonist for the mu-opioid receptor. CTAP has several advantages and limitations for lab experiments and has several future directions for research. Overall, CTAP has the potential to contribute to the development of new treatments for pain, addiction, and various diseases.

Synthesis Methods

CTAP can be synthesized using various methods. One of the most common methods involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-ethoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with furfurylamine to produce CTAP. Other methods include the use of different starting materials and reagents.

Scientific Research Applications

CTAP has been used extensively in scientific research as a selective antagonist for the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction. CTAP has been shown to block the effects of opioid drugs, such as morphine, and has been used to study the physiological and biochemical effects of opioids in the body. CTAP has also been used to study the role of the mu-opioid receptor in various diseases, including cancer, depression, and anxiety.

properties

IUPAC Name

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3NO3/c1-2-27-17-6-4-3-5-15(17)25-19(26)18-10-9-16(28-18)12-7-8-14(21)13(11-12)20(22,23)24/h3-11H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFBIOBHGGXXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)furan-2-carboxamide

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